5-(Pyridin-2-YL)penta-2,4-diyn-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pyridin-2-YL)penta-2,4-diyn-1-OL is a diacetylene derivative that features a pyridine ring attached to a penta-2,4-diyn-1-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-2-YL)penta-2,4-diyn-1-OL typically involves the coupling of a pyridine derivative with a diacetylene precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where a pyridine halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-2-YL)penta-2,4-diyn-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bonds in the diacetylene moiety can be reduced to form alkenes or alkanes.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst can be used for hydrogenation reactions.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides can be used in substitution reactions.
Major Products
Oxidation: Formation of pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid.
Reduction: Formation of 5-(Pyridin-2-YL)penta-2,4-diene-1-OL or 5-(Pyridin-2-YL)pentane-1-OL.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
5-(Pyridin-2-YL)penta-2,4-diyn-1-OL has several applications in scientific research:
Materials Science: Used in the synthesis of polydiacetylenes, which are known for their unique optical and electronic properties.
Organic Chemistry: Serves as a building block for the synthesis of more complex molecules and materials.
Biological Studies: Potential use in the development of bioactive compounds due to its ability to interact with biological molecules.
Industrial Applications: May be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Pyridin-2-YL)penta-2,4-diyn-1-OL largely depends on its chemical structure and the specific reactions it undergoes. The diacetylene moiety can participate in polymerization reactions, forming polydiacetylenes with conjugated systems that exhibit unique electronic properties . The pyridine ring can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
5-(Phenyl(pyridin-4-yl)amino)penta-2,4-diyn-1-ol: Similar structure but with a phenyl group attached to the pyridine ring.
5-(Pyren-1-yl)penta-2,4-diyn-1-ol: Contains a pyrene moiety instead of a pyridine ring.
Uniqueness
5-(Pyridin-2-YL)penta-2,4-diyn-1-OL is unique due to the presence of both a pyridine ring and a diacetylene moiety
Properties
CAS No. |
184959-94-2 |
---|---|
Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
5-pyridin-2-ylpenta-2,4-diyn-1-ol |
InChI |
InChI=1S/C10H7NO/c12-9-5-1-2-6-10-7-3-4-8-11-10/h3-4,7-8,12H,9H2 |
InChI Key |
JWRLNABAOVOGQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C#CC#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.